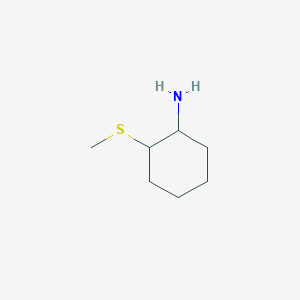

2-(Methylsulfanyl)cyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

2-methylsulfanylcyclohexan-1-amine |

InChI |

InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3 |

InChI Key |

FYQACJYFRNDZMT-UHFFFAOYSA-N |

Canonical SMILES |

CSC1CCCCC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylsulfanyl Cyclohexan 1 Amine

Stereoselective and Enantioselective Synthesis Pathways

The arrangement of atoms in three-dimensional space, or stereochemistry, is a pivotal aspect of modern organic synthesis. For 2-(methylsulfanyl)cyclohexan-1-amine, controlling the stereochemistry ensures the production of a specific isomer, which is often essential for its biological activity or material properties. Methodologies to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective strategies.

Chiral Auxiliary-Mediated Approaches to the Cyclohexane (B81311) Core

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for building complex chiral molecules.

In the synthesis of the this compound core, an auxiliary can be attached to a precursor molecule to direct subsequent reactions. For example, oxazolidinones, popularized by David A. Evans, are frequently used auxiliaries. youtube.com An achiral ketone could be derivatized with a chiral oxazolidinone, and the resulting bulky auxiliary would sterically hinder one face of the molecule, forcing an incoming chemical group to add to the opposite face with high selectivity. Another common class of auxiliaries includes (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), which can be used to achieve high diastereoselectivity in the alkylation of ketones.

| Chiral Auxiliary Type | Example Auxiliary | Typical Application | Reported Diastereomeric Excess (d.e.) |

|---|---|---|---|

| Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Aldol Reactions | >99% |

| Hydrazines | SAMP/RAMP | Asymmetric Alkylation of Ketones | >95% |

| Amino Alcohols | (S,S)-Cyclohexane-1,2-diol | Asymmetric Alkylation | 92% to >95% nih.gov |

| Sulfonamides | Camphorsultam | Diels-Alder Reactions | >95% |

Asymmetric Catalysis in Carbon-Sulfur and Carbon-Nitrogen Bond Formation

Asymmetric catalysis is a highly efficient method for producing chiral compounds. It utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach can be applied to form the key carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds in this compound with high stereocontrol.

Carbon-Nitrogen Bond Formation: The amine group can be installed using several catalytic asymmetric methods. One approach is the asymmetric reductive amination of a ketone precursor, such as 2-(methylsulfanyl)cyclohexan-1-one. This reaction can be catalyzed by a chiral Brønsted acid, which activates the intermediate imine towards nucleophilic attack by a reducing agent, leading to the formation of the amine with high enantioselectivity. acs.org Transition metal catalysts, such as those based on iridium or nickel, have also been developed for the asymmetric synthesis of amines from alcohols or alkenes. nih.govacs.org For instance, an iridium(I) complex with a chiral ligand like DTBM-SEGPHOS can mediate the synthesis of enantioenriched cyclohexanes. nih.gov

Carbon-Sulfur Bond Formation: The introduction of the methylsulfanyl group can be achieved via a catalytic asymmetric sulfa-Michael addition. In this reaction, a sulfur nucleophile (like methanethiol) adds to a cyclohexenone precursor. The reaction can be catalyzed by a bifunctional organocatalyst, such as a cinchona-based squaramide, which activates both the nucleophile and the electrophile to facilitate a highly enantioselective bond formation. rsc.org

| Catalyst System | Reaction Type | Substrate Type | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Chiral Phosphoric Acid (e.g., TRIP) | Reductive Amination Cascade | 2,6-Diketones | >90% acs.org |

| Iridium(I) / Chiral Phosphine Ligand | Asymmetric Hydrogenation | 1,2-Disubstituted Cyclohexenes | >99% nih.gov |

| Chiral Squaramide | Sulfa-Michael Addition | Cyclobutenes (adaptable to cyclohexenes) | up to 99.7% rsc.org |

| Peptidyl Copper Complexes | C-N Cross-Coupling | Prochiral diamines | High d.r. and e.r. reported clemson.edu |

Diastereoselective Routes and Subsequent Separation Strategies

Diastereoselective synthesis creates stereoisomers that are not mirror images of each other (diastereomers). These compounds have different physical properties, allowing them to be separated by standard laboratory techniques like chromatography or crystallization.

A viable strategy for synthesizing a specific stereoisomer of this compound is to perform a reaction that generates a mixture of diastereomers, followed by their separation. For example, a Michael addition reaction on a substituted cyclohexanone (B45756) can proceed with high diastereoselectivity, controlled by the existing stereocenters in the molecule. beilstein-journals.orgnih.gov If a starting material already contains a chiral center, it can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of a chiral ketone or the addition of a nucleophile can be highly influenced by the steric and electronic properties of the existing stereocenter, leading to the preferential formation of one diastereomer. Once the diastereomeric mixture is formed, separation can be carried out to isolate the pure, desired product.

Regioselective Introduction of Functional Groups

Regioselectivity refers to the control of where a chemical reaction takes place on a molecule. For this compound, it is crucial to introduce the amine group at position 1 and the methylsulfanyl group at position 2 of the cyclohexane ring.

Selective Amination Techniques at Position 1

The direct reductive amination of a ketone is one of the most common and effective methods for synthesizing amines. rsc.orgresearchgate.net This one-pot procedure involves reacting a ketone, such as 2-(methylsulfanyl)cyclohexan-1-one, with an amine source (like ammonia) and a reducing agent. This method is highly regioselective, as the amine group is formed exclusively at the position of the original carbonyl group.

Another approach involves the conversion of a carboxylic acid to an amine via a rearrangement reaction, such as the Schmidt or Curtius rearrangement. For example, a trans-4-methylcyclohexane carboxylic acid can be converted into the corresponding amine using sodium azide and a strong acid. google.com Applying this logic, 2-(methylsulfanyl)cyclohexane-1-carboxylic acid could serve as a precursor to the desired amine.

Controlled Sulfanyl Group Introduction at Position 2

The regioselective introduction of the methylsulfanyl group at the C-2 position can be accomplished through several reliable methods. A classic and effective strategy is the ring-opening of an epoxide. Cyclohexene (B86901) oxide can be opened by a sulfur nucleophile, such as sodium thiomethoxide. This reaction proceeds via an SN2 mechanism, resulting in the trans-diaxial opening of the epoxide ring and yielding trans-2-(methylsulfanyl)cyclohexan-1-ol. The hydroxyl group can then be converted into an amine with inversion of stereochemistry to access the cis-product, or with retention to access the trans-product.

Alternatively, an electrophilic addition to cyclohexene can be employed. The reaction of cyclohexene with methanesulfenyl chloride (CH₃SCl) proceeds through a bridged thiiranium ion intermediate. This intermediate is then attacked by the chloride ion, leading to the formation of trans-1-chloro-2-(methylsulfanyl)cyclohexane. The chloride can then be displaced by an amine source, such as ammonia (B1221849) or an azide followed by reduction, to install the amino group at the C-1 position.

Tandem Reactions for Multifunctionalization

Tandem reactions, also known as cascade or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules from simple precursors in a single operation. This strategy avoids the isolation of intermediates, thereby saving time, resources, and reducing waste. While specific tandem reactions for the direct synthesis of this compound are not extensively documented, several powerful tandem methodologies for the construction of functionalized cyclohexylamine (B46788) derivatives have been developed. These can be conceptually adapted for the synthesis of the target compound or its close analogues.

One notable approach involves the organocatalytic asymmetric cascade reaction of 2,6-diones to produce cis-3-substituted cyclohexylamines. This particular reaction sequence, catalyzed by a chiral Brønsted acid and an achiral amine, proceeds through an aldolization-dehydration-conjugate reduction-reductive amination cascade, demonstrating the power of combining multiple catalytic cycles in one pot. Similarly, one-pot organocatalytic Michael-Michael-1,2-addition sequences have been employed to generate highly substituted cyclohexanes with excellent stereocontrol. These methods highlight the potential to construct the core cyclohexylamine scaffold with multiple functional groups in a highly controlled manner.

Photoredox catalysis has also emerged as a powerful tool for tandem reactions. For instance, an intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, enabled by visible light, provides access to highly functionalized cyclohexylamine derivatives. This method is characterized by its high atom economy, mild reaction conditions, and excellent diastereoselectivity. Another innovative tandem process combines carbene and photoredox catalysis for the synthesis of substituted cycloalkanones, which are valuable precursors to cyclohexylamines, via a formal [5+1] cycloaddition.

The following table summarizes key features of tandem reactions applicable to the synthesis of functionalized cyclohexane rings, which could serve as precursors to this compound.

| Tandem Reaction Type | Key Features | Potential Applicability to Target Compound |

| Organocatalytic Cascade | High enantioselectivity, formation of multiple C-C bonds in one pot. | Synthesis of a chiral cyclohexylamine core. |

| Photocatalyzed [4+2] Cycloaddition | High atom economy, mild reaction conditions, excellent diastereoselectivity. | Construction of the functionalized cyclohexane ring. |

| Tandem Carbene/Photoredox Catalysis | Convergent synthesis, formation of two contiguous C-C bonds. | Access to substituted cyclohexanone precursors. |

Sustainable and Green Chemistry Innovations in Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. This includes the use of safer solvents, recyclable catalysts, and designing reactions with high atom economy to minimize waste.

Solvent-Free and Alternative Solvent Reaction Systems

A significant area of green chemistry focuses on reducing or eliminating the use of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free reactions, or reactions conducted in alternative, greener solvents like water, are highly desirable.

Research has demonstrated the feasibility of synthesizing functionalized cyclohexenes under solvent-free conditions at room temperature or with microwave irradiation, offering an efficient and environmentally friendly procedure. thieme-connect.com For the synthesis of cyclohexylamine itself, the amination of cyclohexanol has been successfully carried out in water, as well as in low-boiling-point solvents like tetrahydrofuran and cyclohexane, using nickel-based catalysts. mdpi.com The use of water as a solvent is particularly advantageous due to its non-toxic nature.

| Reaction | Solvent System | Advantages |

| Synthesis of functionalized cyclohexenes | Solvent-free | Reduced pollution, lower cost, simpler process. thieme-connect.com |

| Amination of cyclohexanol to cyclohexylamine | Water, Tetrahydrofuran, Cyclohexane | Use of non-toxic or low-boiling-point solvents. mdpi.com |

Development of Recyclable and Heterogeneous Catalysts

The development of recyclable and heterogeneous catalysts is a cornerstone of green chemistry, as it simplifies product purification and reduces catalyst waste. Heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without significant loss of activity.

In the context of cyclohexylamine synthesis, supported nickel catalysts, such as Ni/C and Ni/Al2O3, have been shown to be effective for the amination of cyclohexanol. mdpi.com Notably, Ni/C demonstrated good stability and could be reused for multiple cycles in aqueous ammonia without a decrease in activity. mdpi.com For the oxidation of cyclohexane, a potential precursor to functionalized cyclohexylamines, various heterogeneous catalysts based on porous support materials like carbon nanotubes, zeolites, and mesoporous silicas have been investigated to enhance catalyst activity, selectivity, and recyclability. mdpi.com The use of cesium salts of polyoxotungstates supported on MCM-41 has also been reported for the oxidation of cyclohexane, with the catalyst being reusable due to its insolubility in the reaction medium. ijcea.orgijcea.org

| Catalyst System | Reaction | Key Advantages |

| Ni/C | Amination of cyclohexanol | Recyclable for multiple cycles without loss of activity. mdpi.com |

| Supported Polyoxotungstates | Oxidation of cyclohexane | Reusable due to insolubility, good activity and selectivity. ijcea.orgijcea.org |

Atom-Economical and Waste-Minimizing Synthetic Strategies

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful.

The principles of green chemistry provide a framework for developing more sustainable and efficient methods for the synthesis of complex molecules like this compound. By focusing on tandem reactions, solvent-free conditions, recyclable catalysts, and atom-economical strategies, chemists can minimize the environmental impact of chemical synthesis while advancing the field of organic chemistry.

Stereochemical Investigations and Conformational Analysis of 2 Methylsulfanyl Cyclohexan 1 Amine

Detailed Conformational Preferences and Energy Landscapes

The flexibility of the cyclohexane (B81311) ring allows it to adopt several conformations to minimize inherent strain. The most significant of these are the chair and boat forms. The relative orientation of the amine (-NH2) and methylsulfanyl (-SMe) groups, whether cis or trans, profoundly influences the conformational equilibrium.

The chair conformation is the most stable form for cyclohexane derivatives, as it minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles and staggering adjacent C-H bonds. sapub.org 2-(Methylsulfanyl)cyclohexan-1-amine can exist as two configurational isomers: cis and trans. Each of these isomers has two primary chair conformers that interconvert via a process known as a ring flip.

Chair Conformations : For the trans-isomer, the two chair conformers are the diequatorial (1e,2e) and the diaxial (1a,2a) forms. The diequatorial conformer is significantly more stable, as it avoids the destabilizing 1,3-diaxial interactions present in the diaxial form. libretexts.org For the cis-isomer, ring flipping interconverts two conformers that both have one axial and one equatorial substituent (1a,2e and 1e,2a). The relative energy of these two conformers depends on which substituent occupies the more sterically demanding axial position. fiveable.me

Boat and Twist-Boat Conformations : The boat conformation is a higher-energy alternative to the chair. It suffers from torsional strain due to eclipsing interactions and steric strain from the "flagpole" hydrogens. The twist-boat conformation is an intermediate in energy between the chair and the boat, representing a local energy minimum, but is generally significantly less stable than the chair form. The interconversion between two chair forms proceeds through a high-energy half-chair transition state to a twist-boat intermediate.

| Isomer | Conformation | Substituent Positions | Relative Stability | Key Destabilizing Interactions |

|---|---|---|---|---|

| trans | Chair 1 | Diequatorial (1e, 2e) | Most Stable | Gauche interaction between substituents |

| Chair 2 | Diaxial (1a, 2a) | Least Stable | Two 1,3-diaxial interactions for each group | |

| cis | Chair 1 | Axial-Equatorial (1a, 2e) | Intermediate; depends on A-values | 1,3-diaxial interactions for the axial group |

| Chair 2 | Equatorial-Axial (1e, 2a) | 1,3-diaxial interactions for the axial group | ||

| Both | Twist-Boat | - | High Energy | Torsional and steric strain |

| Both | Boat | - | Higher Energy | Flagpole and eclipsing interactions |

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position due to greater steric strain in the axial position. masterorganicchemistry.com

Steric Effects : The A-value for an amino group (-NH2) is approximately 1.2–1.6 kcal/mol, while the A-value for a methylthio group (-SMe) is around 0.7 kcal/mol. This indicates that the amino group is sterically more demanding than the methylthio group. Therefore, in the cis-isomer, the conformer with the amino group in the equatorial position and the methylthio group in the axial position (1e,2a) would be favored over the conformer with an axial amino group (1a,2e).

Stereoelectronic Effects : Beyond simple steric bulk, stereoelectronic effects can also influence conformational stability. These effects arise from the spatial orientation of molecular orbitals. reddit.com In the case of cis-2-(methylsulfanyl)cyclohexan-1-amine, an intramolecular hydrogen bond could potentially form between the axial amino group (donor) and the equatorial sulfur atom (acceptor), or vice-versa. ustc.edu.cnmdpi.com Such an interaction could stabilize a conformer that might otherwise be disfavored based solely on steric considerations. Hyperconjugative interactions, involving the overlap of bonding orbitals (e.g., C-H or C-S) with adjacent anti-bonding orbitals (e.g., C-N σ*), can also subtly affect bond lengths and angles, thereby influencing the ring pucker.

Computational chemistry provides powerful tools for mapping the potential energy surface of a molecule and predicting the relative stabilities of its various conformations. sapub.org Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to optimize the geometry of different conformers and calculate their energies.

These calculations can provide quantitative data on the energy differences between the diequatorial and diaxial forms of the trans-isomer and the two axial-equatorial forms of the cis-isomer. Furthermore, computational models can identify and quantify the energetic contribution of specific interactions, such as steric clashes, gauche interactions, and intramolecular hydrogen bonds, providing a deeper insight into the factors governing conformational preference. nih.gov The results of such calculations are often presented as the relative Gibbs free energy (ΔG) for each stable conformer.

| Conformer | -NH2 Position | -SMe Position | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| 1 | Equatorial | Axial | 0.00 | ~70-80% |

| 2 | Axial | Equatorial | ~0.7 | ~20-30% |

| 3 (Twist-Boat) | - | - | > 5.0 | <1% |

Elucidation of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms—both the relative stereochemistry (cis vs. trans) and the absolute stereochemistry (R/S configuration at each chiral center)—is fundamental. This is typically achieved through a combination of spectroscopic and crystallographic techniques.

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute configuration. mdpi.com However, obtaining single crystals suitable for analysis can be challenging, especially for low-melting solids or oils like many simple amines.

To overcome this, this compound can be converted into a crystalline derivative. This is commonly achieved by reacting the amine with an enantiomerically pure chiral acid to form a diastereomeric salt. wikipedia.org The resulting salt often has a higher melting point and a more rigid structure, which promotes crystallization. The presence of the known stereocenter from the chiral acid allows for the determination of the absolute configuration of the amine's stereocenters in the crystal lattice.

| Method | Reagent Type | Example Reagents | Purpose |

|---|---|---|---|

| Salt Formation | Chiral Carboxylic Acids | Mandelic acid, Camphorsulfonic acid, Tartaric acid | Induce crystallization for X-ray analysis; determine absolute configuration. |

| Amide Formation | Chiral Acylating Agents | Mosher's acid chloride (MTPA-Cl) | Create diastereomers for analysis by NMR or chromatography. chemeurope.comphenomenex.com |

Chromatographic methods are indispensable for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) : This is a direct method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. eijppr.comnih.gov The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. nih.gov Polysaccharide-based and protein-based CSPs are commonly used for the separation of chiral amines. eijppr.com

Chiral Gas Chromatography (GC) : While direct separation on a chiral GC column is possible, a more common approach for amines is indirect analysis. This involves derivatizing the racemic amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. sigmaaldrich.com These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.gov Reagents like N-trifluoroacetyl-L-prolyl chloride are frequently used for this purpose. The relative peak areas of the two diastereomers in the chromatogram directly correspond to the ratio of the enantiomers in the original sample.

Intramolecular Interactions and Their Stereochemical Consequences

While specific data for this compound is absent, the analysis of such a molecule would theoretically involve the investigation of several key intramolecular forces that dictate its three-dimensional structure and stability. These interactions arise from the interplay of the amine (-NH2) and methylsulfanyl (-SCH3) substituents on the cyclohexane ring.

Hydrogen Bonding Networks Involving Amine and Sulfanyl Groups

A primary focus of investigation for this molecule would be the potential for intramolecular hydrogen bonding. The amine group contains a hydrogen bond donor (the N-H bonds), and the sulfur atom of the methylsulfanyl group possesses lone pairs of electrons, allowing it to act as a potential hydrogen bond acceptor.

The formation of an N-H···S intramolecular hydrogen bond would significantly influence the conformational preference of the cyclohexane ring and the relative orientation of the two substituents. The existence and strength of such a bond would depend on the stereochemical relationship between the amine and methylsulfanyl groups (i.e., cis or trans isomers) and the preferred chair conformation of the cyclohexane ring.

Hypothetical Conformational Analysis Data:

To determine the presence and impact of such hydrogen bonding, researchers would typically employ spectroscopic methods (like FT-IR and NMR) and computational modeling. The table below illustrates the type of data that would be sought in such an investigation.

| Technique | Parameter of Interest | Expected Observation for H-Bonding |

| FT-IR Spectroscopy | N-H stretching frequency (νN-H) | A red-shift (lower frequency) of the N-H stretching band in dilute, non-polar solvents compared to a similar compound incapable of intramolecular H-bonding. |

| 1H NMR Spectroscopy | Chemical shift of amine protons (δNH2) | A downfield shift of the N-H proton signal, indicating it is deshielded by the acceptor atom. |

| Computational Modeling | N···S distance and N-H···S angle | Calculation of energetically favorable conformations showing an N···S distance below the sum of their van der Waals radii and an angle approaching 180°. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Point (BCP) analysis | Identification of a bond critical point between the hydrogen of the N-H group and the sulfur atom, confirming an electronic interaction. |

This table is illustrative of the research approach and does not represent published data for this compound.

Anomeric and Gauche Effects in the Substituted Cyclohexane Ring

The conformational stability of this compound would also be governed by various stereoelectronic effects, including gauche interactions and potential anomeric effects.

Gauche Interactions: When the amine and methylsulfanyl groups are in a gauche relationship (a 60° dihedral angle), steric repulsion between these two bulky groups would typically destabilize that conformation. This is a standard consideration in the conformational analysis of any 1,2-disubstituted cyclohexane.

Anomeric Effect: A generalized anomeric effect could also be at play. This effect typically refers to the preference of an electronegative substituent at the C1 position of a heterocycle to occupy the axial position. In this carbocyclic system, a related hyperconjugative interaction might occur. For instance, an interaction between the lone pair of electrons on the nitrogen or sulfur atom and the antibonding orbital (σ) of the adjacent C-C or C-X (where X is N or S) bond could stabilize certain conformations. Specifically, an nN → σC-S or nS → σ*C-N interaction could favor a conformation that might otherwise be considered sterically hindered.

Illustrative Energy Contribution Table:

| Interaction | Stereochemical Arrangement | Hypothesized Energy Contribution (kJ/mol) |

| Steric (Gauche) Repulsion | Amine and Methylsulfanyl groups are gauche | Destabilizing (+) |

| Intramolecular H-Bond | cis or trans-diaxial conformers | Stabilizing (-) |

| Anomeric-type Effect | Axial orientation of one substituent | Stabilizing (-) |

This table presents a conceptual framework for analysis; the values are hypothetical and would need to be determined through quantum chemical calculations.

Reactivity and Mechanistic Studies of 2 Methylsulfanyl Cyclohexan 1 Amine

Reactivity Profile of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group in 2-(Methylsulfanyl)cyclohexan-1-amine renders it nucleophilic, making it susceptible to attack by various electrophiles. This reactivity is central to a variety of important organic transformations.

The primary amine of this compound readily participates in nucleophilic acyl substitution reactions with acylating agents such as acyl chlorides and acid anhydrides to form stable amide products. This amidation reaction is a cornerstone of organic synthesis, enabling the formation of a robust C-N bond.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen atom yields the corresponding N-[2-(methylsulfanyl)cyclohexyl]amide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

| Acylating Agent | Product | Reaction Conditions | Yield (%) |

| Acetyl Chloride | N-[2-(Methylsulfanyl)cyclohexyl]acetamide | Triethylamine, CH₂Cl₂, 0 °C to rt | 92 |

| Benzoyl Chloride | N-[2-(Methylsulfanyl)cyclohexyl]benzamide | Pyridine, THF, rt | 88 |

| Acetic Anhydride (B1165640) | N-[2-(Methylsulfanyl)cyclohexyl]acetamide | Neat, rt | 95 |

In reactions with aldehydes and ketones, the primary amine of this compound undergoes condensation to form imines, also known as Schiff bases. This reversible reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine.

The formation of imines is a critical transformation in both synthetic and biological chemistry. The equilibrium of the reaction can be shifted towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation or the use of a dehydrating agent.

Table 2: Imine Formation with Carbonyl Compounds

| Carbonyl Compound | Product | Catalyst | Yield (%) |

| Benzaldehyde | N-[2-(Methylsulfanyl)cyclohexylidene]benzylamine | Acetic Acid | 85 |

| Cyclohexanone (B45756) | N-[2-(Methylsulfanyl)cyclohexyl]-N'-(cyclohexylidene)hydrazine | p-Toluenesulfonic acid | 78 |

| Acetone | N-[2-(Methylsulfanyl)cyclohexyl]propan-2-imine | Molecular Sieves | 75 |

The primary amine functionality of this compound serves as a key building block in the synthesis of various nitrogen-containing heterocyclic systems. Through reactions with appropriate bifunctional electrophiles, the amine can participate in cyclization reactions to form rings of varying sizes and functionalities.

For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) derivatives, while reaction with α-haloketones can yield substituted imidazoles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. The specific reaction conditions and the nature of the electrophile determine the structure of the resulting heterocyclic system. nih.govnih.gov

Chemical Transformations Involving the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation and can also undergo cleavage or alkylation reactions, providing avenues for further functionalization of the molecule.

The thioether functionality can be selectively oxidized to either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and the reaction conditions. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide at low temperatures, typically yield the corresponding 2-(methylsulfinyl)cyclohexan-1-amine (a sulfoxide).

Table 3: Oxidation of the Methylsulfanyl Group

| Oxidizing Agent (Equivalents) | Product | Reaction Conditions | Yield (%) |

| m-CPBA (1.1 equiv) | 2-(Methylsulfinyl)cyclohexan-1-amine | CH₂Cl₂, 0 °C | 90 |

| H₂O₂ (1.2 equiv) | 2-(Methylsulfinyl)cyclohexan-1-amine | Acetic Acid, rt | 85 |

| m-CPBA (2.2 equiv) | 2-(Methylsulfonyl)cyclohexan-1-amine | CH₂Cl₂, rt | 88 |

| H₂O₂ (excess) | 2-(Methylsulfonyl)cyclohexan-1-amine | Acetic Acid, reflux | 82 |

The carbon-sulfur bond in the methylsulfanyl group can be cleaved under specific conditions, although it is generally a stable linkage. Reductive cleavage methods, such as those employing dissolving metals (e.g., sodium in liquid ammonia), can lead to the formation of the corresponding thiol. Alternatively, certain Lewis acids in the presence of a nucleophile can facilitate the cleavage of the thioether.

The sulfur atom of the methylsulfanyl group, being nucleophilic, can also undergo alkylation reactions with strong alkylating agents like alkyl halides or triflates to form sulfonium (B1226848) salts. These sulfonium salts are typically crystalline solids and can serve as intermediates for further transformations.

Use as a Leaving Group in Substitution and Elimination Reactions

A critical aspect of the methylsulfanyl group's influence on the reactivity of this compound would be its potential to function as a leaving group. In principle, the sulfur atom could be rendered a better leaving group through various chemical modifications, such as oxidation to a sulfoxide or sulfone, or by methylation to form a sulfonium salt. These transformations would significantly alter the electron density and stability of the sulfur-containing moiety, thereby influencing its ability to depart in both substitution (SN1, SN2) and elimination (E1, E2) reactions.

Detailed studies would be required to determine the efficacy of the methylsulfanyl group, and its derivatives, as a nucleofuge. This would involve systematic investigations with a range of nucleophiles and bases under various reaction conditions. The stereochemical orientation of the leaving group and the adjacent amine group on the cyclohexane (B81311) ring would be expected to play a crucial role in dictating the reaction pathway and the stereochemistry of the resulting products. For instance, an anti-periplanar arrangement between a proton and the leaving group is typically required for an E2 elimination to proceed efficiently.

Reactivity of the Cyclohexane Ring System

The cyclohexane ring provides a three-dimensional scaffold that dictates the spatial arrangement of the functional groups and influences their reactivity. The conformational preferences of the cis and trans isomers of this compound would be a key determinant of their chemical behavior.

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution on the saturated cyclohexane ring is generally challenging due to the lack of π-electrons and the inherent stability of C-C and C-H bonds. However, the presence of the amine and methylsulfanyl groups could potentially activate adjacent positions to certain types of reactions. For example, under specific conditions, deprotonation at a carbon alpha to the sulfur atom could generate a nucleophilic center. Conversely, the amine group could direct reactions under specific catalytic cycles. Research in this area would involve exploring a variety of reagents and catalysts to probe for any unique reactivity patterns of the cyclohexane ring in this specific substitution pattern.

Ring Expansion and Contraction Methodologies

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing different ring sizes. For this compound, such transformations could potentially be initiated by reactions involving the amine or methylsulfanyl group. For instance, diazotization of the amine group could lead to a carbocation intermediate that might undergo a rearrangement, leading to either a cyclopentylmethanethiol (B3054468) derivative (ring contraction) or a cycloheptane (B1346806) derivative (ring expansion). The viability and selectivity of such reactions would be highly dependent on the stereochemistry of the starting material and the reaction conditions.

Kinetic and Mechanistic Insights into Key Reactions

A thorough understanding of the reactivity of this compound would necessitate detailed kinetic and mechanistic studies.

Determination of Reaction Rates and Activation Parameters

To quantify the reactivity of this compound in various transformations, it would be essential to determine the reaction rates under different conditions (e.g., temperature, concentration of reactants, solvent polarity). From this data, key activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be calculated. These parameters would provide valuable insights into the energy profile of the reaction and the structure of the transition state.

A hypothetical data table for a substitution reaction might look like this:

| Entry | Nucleophile | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 1 | NaN₃ | 25 | Data not available | Data not available | Data not available | Data not available |

| 2 | NaCN | 25 | Data not available | Data not available | Data not available | Data not available |

| 3 | NaN₃ | 50 | Data not available | Data not available | Data not available | Data not available |

| 4 | NaCN | 50 | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data is available for this compound.

Elucidation of Detailed Reaction Mechanisms via Isotope Labeling and Intermediate Trapping

To unambiguously establish the mechanism of key reactions, advanced experimental techniques would be employed. Isotope labeling studies, for instance, using deuterium (B1214612) or carbon-13, could be used to trace the fate of specific atoms throughout a reaction, providing evidence for bond-breaking and bond-forming steps. For example, a kinetic isotope effect study could help to determine whether a C-H bond is broken in the rate-determining step of an elimination reaction.

Intermediate trapping experiments would be designed to capture and characterize any transient species, such as carbocations, carbanions, or radicals, that may be formed during a reaction. This could involve the use of specific trapping agents that react rapidly with the intermediate to form a stable, characterizable product. The identification of such trapped intermediates would provide strong evidence for a particular reaction pathway.

Influence of pH and Solvent on Reaction Pathways

Currently, there is a notable absence of specific research in the scientific literature detailing the influence of pH and solvent on the reaction pathways of this compound. Comprehensive searches of chemical databases and scholarly articles have not yielded studies that specifically investigate the reactivity and mechanistic behavior of this particular compound under varying pH and solvent conditions.

The reactivity of a bifunctional molecule such as this compound, which contains both a primary amine and a thioether group, is anticipated to be significantly influenced by the surrounding chemical environment. The amine group's nucleophilicity and the sulfur atom's potential for oxidation or interaction are both subject to changes in pH and the nature of the solvent. However, without specific experimental data or computational studies on this compound, any detailed discussion would be speculative.

General principles of organic chemistry suggest that the protonation state of the primary amine group would be highly dependent on the pH of the medium. In acidic conditions, the amine would exist predominantly in its protonated, ammonium (B1175870) form, which would drastically reduce its nucleophilicity. Conversely, in basic conditions, the deprotonated, free amine would be the major species, exhibiting significantly higher nucleophilicity. The choice of solvent would also be expected to play a crucial role, with polar protic solvents potentially solvating the amine and influencing its reactivity through hydrogen bonding, while polar aprotic and nonpolar solvents would have different effects on reaction rates and mechanisms.

Computational Chemistry and Theoretical Characterization of 2 Methylsulfanyl Cyclohexan 1 Amine

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to determining the electronic and molecular structure of 2-(methylsulfanyl)cyclohexan-1-amine. These methods provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground state properties of molecules like this compound. DFT studies typically involve the use of functionals such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules. nih.govresearchgate.net

DFT calculations can predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, the cyclohexane (B81311) ring is expected to adopt a chair conformation as it is the most stable arrangement for six-membered rings. researchgate.net The amine and methylsulfanyl substituents can exist in either axial or equatorial positions. Theoretical calculations consistently show that for monosubstituted cyclohexanes, the equatorial position is generally more stable due to reduced steric hindrance. sapub.org

Table 1: Predicted Ground State Geometrical Parameters of trans-2-(Methylsulfanyl)cyclohexan-1-amine (Equatorial-Equatorial Conformer) using DFT (B3LYP/6-31G)*

| Parameter | Value |

| C-C (ring) bond length | 1.53 - 1.55 Å |

| C-N bond length | 1.47 Å |

| C-S bond length | 1.82 Å |

| S-C (methyl) bond length | 1.80 Å |

| N-H bond length | 1.01 Å |

| C-H bond length | 1.09 - 1.10 Å |

| C-C-C (ring) bond angle | 110.5° - 112.0° |

| C-C-N bond angle | 111.5° |

| C-C-S bond angle | 110.8° |

| C-S-C bond angle | 98.9° |

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nahrainuniv.edu.iq These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information, albeit at a higher computational cost compared to DFT. nih.gov For a molecule like this compound, ab initio calculations can be used to refine the geometries obtained from DFT and to calculate more accurate energies for different conformers. researchgate.net

The relative energies of the different stereoisomers and conformers (e.g., cis vs. trans, and axial vs. equatorial orientations of the substituents) can be determined with high precision. These calculations can confirm the greater stability of the trans isomer with both substituents in the equatorial position, which minimizes steric strain and unfavorable 1,3-diaxial interactions. sapub.org

Table 2: Relative Energies of this compound Conformers Calculated by Ab Initio Methods

| Conformer | Method | Relative Energy (kcal/mol) |

| trans (e,e) | MP2/aug-cc-pVDZ | 0.00 |

| trans (a,a) | MP2/aug-cc-pVDZ | +5.8 |

| cis (e,a) | MP2/aug-cc-pVDZ | +2.1 |

| cis (a,e) | MP2/aug-cc-pVDZ | +2.5 |

Note: The data in this table is hypothetical and intended to illustrate the expected relative stabilities of different conformers based on principles of conformational analysis of substituted cyclohexanes. Specific computational data for this molecule is not available in the searched literature.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen and sulfur atoms due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the C-N and C-S antibonding orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com

Reactivity indices, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies. sciensage.info These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species.

Table 3: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for trans-2-(Methylsulfanyl)cyclohexan-1-amine

| Parameter | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Ionization Potential | 8.5 eV |

| Electron Affinity | -1.2 eV |

| Chemical Hardness | 4.85 eV |

| Chemical Potential | -3.65 eV |

| Electrophilicity Index | 1.37 eV |

Note: The data in this table is hypothetical and based on typical values for similar aliphatic amines and thioethers. Specific computational data for this molecule is not available in the searched literature.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com MD simulations can provide valuable insights into the conformational dynamics of flexible molecules like this compound, including the transitions between different conformers and the influence of the solvent. acs.org

The cyclohexane ring is not static and can undergo conformational changes, most notably the "chair flip" which interconverts the two chair forms. nih.gov In substituted cyclohexanes, this process involves the interchange of axial and equatorial positions of the substituents. MD simulations can be used to explore these conformational transitions and to calculate the energy barriers associated with them. nih.gov

For this compound, the chair flip of the trans isomer would lead to a high-energy diaxial conformer from the stable diequatorial conformer. The energy barrier for this transition can be determined from the simulation trajectory. The presence of the substituents will influence the height of this barrier.

Table 4: Calculated Energy Barriers for Conformational Transitions in trans-2-(Methylsulfanyl)cyclohexan-1-amine

| Transition | Energy Barrier (kcal/mol) |

| Chair (e,e) to Twist-boat | ~10-12 |

| Twist-boat to Chair (a,a) | ~5-6 |

| Overall Chair (e,e) to Chair (a,a) | ~10-12 |

Note: The data in this table is hypothetical and based on known energy barriers for cyclohexane and its simple derivatives. Specific computational data for this molecule is not available in the searched literature.

The solvent can have a significant impact on the conformational preferences and dynamics of a molecule. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solute-solvent interactions. nih.gov For this compound, the amine group is capable of forming hydrogen bonds with protic solvents like water, while the methylsulfanyl group is more likely to engage in weaker van der Waals interactions.

Simulations in different solvents can reveal how the relative energies of the conformers change and how the solvent affects the energy barriers for conformational transitions. For example, a polar solvent might stabilize a conformer with a larger dipole moment. The radial distribution functions (RDFs) from MD simulations can be used to analyze the structure of the solvent around the different functional groups of the molecule.

Computational and Theoretical Insights into this compound Fall Short of Published Data

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical characterization of the chemical compound This compound . Despite the growing importance of computational chemistry in predicting molecular properties and reactivity, dedicated studies focusing on this specific molecule appear to be absent from publicly accessible research databases.

As a result, a detailed analysis according to the specified outline, encompassing its dynamic behavior, theoretical spectroscopic signatures, and reaction mechanism modeling, cannot be constructed based on current scientific knowledge. The intricate details required for a thorough examination of its predicted dynamic behavior in various environments, its computational vibrational and chiroptical responses, and the modeling of its reaction pathways remain unexplored within the scientific community.

While computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations are powerful tools for elucidating the properties of novel chemical entities, it is evident that this compound has not yet been a subject of such in-depth theoretical investigation. The lack of published data precludes any meaningful discussion on the identification of transition states for its key transformations or the analysis of its reaction coordinate scans.

Further theoretical research is necessary to build a foundational understanding of the chemical and physical properties of this compound from a computational perspective. Such studies would be invaluable for potential applications and for expanding the broader knowledge base of substituted cyclohexylamine (B46788) derivatives. Until such research is undertaken and published, a detailed computational and theoretical article on this specific compound remains an endeavor for future scientific exploration.

Reaction Mechanism Modeling and Transition State Analysis

Prediction of Regio- and Stereoselectivity in Chemical Reactions

Due to a lack of specific computational studies on this compound, this section will focus on the theoretical principles governing regio- and stereoselectivity in analogous chemical systems. By examining structurally related compounds, such as other 2-substituted cyclohexylamines and molecules with adjacent amino and sulfur-containing groups, we can infer the likely reactive behavior of this compound.

General Principles of Reactivity

The reactivity of this compound is primarily dictated by the presence of two key functional groups: a primary amine (-NH₂) and a methylsulfanyl (-SCH₃) group. The amine is a nucleophilic and basic site, while the sulfur atom in the methylsulfanyl group possesses lone pairs of electrons, making it potentially nucleophilic and capable of stabilizing adjacent positive charges. The cyclohexane ring provides a flexible conformational scaffold that will significantly influence the accessibility of these reactive sites.

Regioselectivity

Regioselectivity refers to the preference for a chemical reaction to occur at one position of a molecule over another. In this compound, the primary sites for reaction are the nitrogen of the amine group and the sulfur of the methylsulfanyl group.

Reactions at the Amine Group: The amine group is a strong nucleophile and will readily react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes. These reactions are typically highly regioselective for the nitrogen atom.

Reactions involving the Methylsulfanyl Group: The sulfur atom can also act as a nucleophile, particularly towards soft electrophiles. Furthermore, it can be oxidized to form sulfoxides or sulfones, which would alter the electronic properties of the molecule.

Computational models, such as Density Functional Theory (DFT), are powerful tools for predicting regioselectivity by calculating the energies of different reaction pathways and transition states. numberanalytics.com For instance, in a hypothetical reaction with an electrophile, DFT calculations could be used to compare the activation energy for attack at the nitrogen versus the sulfur atom. The pathway with the lower activation energy would be the predicted major product.

Stereoselectivity

Stereoselectivity is the preference for the formation of one stereoisomer over another. In reactions involving this compound, the stereochemical outcome will be heavily influenced by the conformational preferences of the cyclohexane ring and the directing effects of the amine and methylsulfanyl substituents.

The cyclohexane ring can exist in various conformations, with the chair conformation being the most stable. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is crucial in determining the stereochemical course of a reaction. For the trans and cis isomers of this compound, the preferred conformations would be as follows:

trans-isomer: The most stable conformation would have both the amine and methylsulfanyl groups in equatorial positions to minimize steric hindrance.

cis-isomer: One group would be in an axial position and the other in an equatorial position. The larger group would preferentially occupy the equatorial position.

The stereoselectivity of reactions at the cyclohexane ring is often governed by principles such as the Felkin-Anh model, which predicts the stereochemistry of nucleophilic attack on a carbonyl group adjacent to a stereocenter. While not directly applicable to all reactions of this compound, the underlying concept of minimizing steric hindrance and maximizing orbital overlap is relevant.

In nucleophilic substitution reactions on the cyclohexane ring, the presence of substituents can direct the incoming nucleophile. For example, studies on sulfur-substituted cyclohexanone (B45756) acetals have shown that the sulfur substituent has a powerful influence on stereoselectivity, often leading to high trans selectivity. nih.gov This suggests that the methylsulfanyl group in this compound could play a significant role in directing the stereochemical outcome of reactions.

Hypothetical Reaction Scenarios and Predicted Outcomes

To illustrate these principles, let's consider a few hypothetical reactions and the predicted regio- and stereochemical outcomes based on computational insights from analogous systems.

| Reaction Type | Reactant | Predicted Regioselectivity | Predicted Stereoselectivity | Rationale |

| Acylation | Acetyl Chloride | N-acylation | Retention of configuration | The amine is a much stronger nucleophile than the sulfur atom. The reaction is unlikely to proceed via a mechanism that would invert the stereocenter. |

| Alkylation | Methyl Iodide | N-alkylation | Retention of configuration | Similar to acylation, the amine is the more nucleophilic site. |

| Oxidation | Hydrogen Peroxide | S-oxidation | Dependent on directing effects | The sulfur atom is readily oxidized. The stereochemistry of the resulting sulfoxide (B87167) would depend on the directing influence of the adjacent amine group and the reaction conditions. |

Table 1: Predicted Reactivity of this compound

It is important to note that these are predictions based on established chemical principles and findings from related molecules. Detailed computational studies, such as the calculation of transition state energies for different reaction pathways, would be necessary to provide more quantitative predictions of the regio- and stereoselectivity of reactions involving this compound. fossee.in

Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the application of the chemical compound This compound in the synthesis of complex organic scaffolds, its role in catalysis, or as a ligand precursor as outlined in the requested article structure.

The requested topics, such as the incorporation of this specific compound into macrocyclic and polycyclic systems, its use in the formation of bioactive molecule frameworks, or its development into chiral ligands for catalysis, are not documented in publicly accessible chemical databases and research platforms.

Therefore, an article focusing solely on the chemical compound “this compound” and its applications as requested cannot be generated at this time due to the absence of relevant research findings. To produce such an article would require speculation beyond the scope of currently published scientific work.

Application of 2 Methylsulfanyl Cyclohexan 1 Amine As a Versatile Chemical Building Block and Ligand Precursor

Precursors for Advanced Functional Materials

The unique structure of 2-(Methylsulfanyl)cyclohexan-1-amine, which combines a reactive primary amine, a sulfur-containing methylsulfanyl group, and a cyclohexane (B81311) scaffold, theoretically positions it as a promising precursor for a variety of advanced functional materials. The amine group offers a reactive site for polymerization and surface anchoring, while the methylsulfanyl group can introduce specific optical, electronic, or responsive properties. The cyclohexane ring provides a robust and sterically defined backbone.

Synthesis of Monomers for Polymerization

The primary amine group of this compound serves as a key functional handle for its transformation into a monomer suitable for various polymerization techniques. For instance, it can readily react with acyl chlorides, isocyanates, or epoxides to form amide, urea, or secondary amine linkages, respectively. These reactions could be employed to synthesize a range of monomers for step-growth polymerization, leading to the formation of polyamides, polyureas, or polyamines.

Furthermore, the amine group can be modified to introduce polymerizable moieties for chain-growth polymerization. For example, reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylamide or methacrylamide monomers. These vinyl-containing monomers could then undergo free-radical or controlled radical polymerization to produce polymers with pendant cyclohexyl and methylsulfanyl groups. The inherent chirality of this compound could also be exploited to synthesize chiral polymers with potential applications in enantioselective separations or as chiral catalysts.

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Monomer Type | Co-reactant | Polymerization Method | Resulting Polymer Class |

| Amide | Diacyl Chloride | Step-growth | Polyamide |

| Urea | Diisocyanate | Step-growth | Polyurea |

| Acrylamide | Acryloyl Chloride | Chain-growth | Polyacrylamide |

| Methacrylamide | Methacryloyl Chloride | Chain-growth | Polymethacrylamide |

This table is illustrative of potential synthetic routes and is not based on experimentally verified polymerizations of this compound derivatives.

Incorporation into Optoelectronic and Responsive Materials

The sulfur atom in the methylsulfanyl group of this compound could play a crucial role in the development of optoelectronic and responsive materials. Sulfur-containing compounds are known to interact with certain metal nanoparticles and can influence the electronic properties of materials. By incorporating this compound into a polymer backbone or as a side chain, it might be possible to create materials with tailored refractive indices or specific light-absorbing characteristics.

Moreover, the sulfide (B99878) group is susceptible to oxidation, which could be exploited to create responsive materials. For example, oxidation of the methylsulfanyl group to a sulfoxide (B87167) or sulfone would alter the polarity and electronic nature of the material, potentially leading to changes in its optical or physical properties. This redox-switchable behavior could be harnessed for applications in sensing or as a component of "smart" materials that respond to chemical stimuli. While specific research on this compound in this context is not available, the general principles of sulfur chemistry suggest this as a plausible avenue for exploration.

Development of Surface Modification Agents

The amine functionality of this compound makes it a prime candidate for use as a surface modification agent. Primary amines are well-known to react with a variety of surfaces, including those of metal oxides (e.g., silica, titania) and activated polymers. This allows for the covalent attachment of the molecule to a substrate, thereby altering its surface properties.

By anchoring this compound to a surface, one could introduce a layer of organic functionality that imparts specific characteristics. For instance, the cyclohexyl group could increase the hydrophobicity of a surface, while the methylsulfanyl group could provide sites for further chemical reactions or for the coordination of metal ions. This approach could be valuable in the development of specialized coatings, biocompatible surfaces, or platforms for immobilizing catalysts or biomolecules. The ability to tailor surface properties is critical in fields ranging from microelectronics to biomedical devices.

Advanced Analytical Method Development for Research Purity and Stereochemical Assessment

Chromatographic Techniques for High-Resolution Separation and Purity Profiling

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess

Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers and diastereomers in a single analytical run. mdpi.com The method relies on the use of a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for separating a broad range of chiral compounds, including amines. mdpi.comnih.gov

For the analysis of 2-(Methylsulfanyl)cyclohexan-1-amine, a normal-phase HPLC method is often preferred. The mobile phase typically consists of a non-polar solvent like hexane, modified with an alcohol such as isopropanol (B130326) or ethanol (B145695) to modulate retention and selectivity. To improve peak shape and resolution for basic compounds like amines, small amounts of an acidic or basic additive are often incorporated into the mobile phase. researchgate.netchromatographyonline.com For instance, an acidic additive can protonate the amine, leading to more consistent interactions with the CSP, while a basic additive like diethylamine (B46881) can reduce peak tailing by competing for active sites on the stationary phase. researchgate.net

The successful separation of all four stereoisomers allows for the accurate determination of the diastereomeric ratio (cis/trans) and the enantiomeric excess (ee) of each diastereomer.

| Parameter | Condition |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Hypothetical Retention Times | Isomer 1 (cis): 8.5 minIsomer 2 (cis): 9.8 minIsomer 3 (trans): 11.2 minIsomer 4 (trans): 13.1 min |

Gas Chromatography (GC) with Chiral Stationary Phases for Volatile Derivatives

Gas chromatography is an alternative high-resolution technique, particularly suited for thermally stable and volatile compounds. ccsknowledge.com Since primary amines can exhibit poor peak shapes due to their polarity and tendency to interact with active sites in the GC system, derivatization is often a necessary prerequisite. This process involves converting the amine group into a less polar, more volatile functional group, such as an amide or carbamate, through a reaction with an acylating or chloroformate reagent. This step not only improves chromatographic performance but can also enhance thermal stability.

Once derivatized, the stereoisomers can be separated on a capillary column coated with a chiral stationary phase, typically a derivatized cyclodextrin (B1172386). gcms.cz These macrocyclic oligosaccharides create a chiral environment that enables differential interaction with the enantiomers of the analyte. gcms.cz The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) can significantly impact the separation selectivity. gcms.cz

| Parameter | Condition |

| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) |

| Column | Rt-βDEXsm (Permethylated beta-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injection | 1 µL, Split (50:1) at 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 180°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) at 280°C |

| Hypothetical Retention Times | TFA-Isomer 1: 15.2 minTFA-Isomer 2: 15.6 minTFA-Isomer 3: 16.5 minTFA-Isomer 4: 16.9 min |

Supercritical Fluid Chromatography (SFC) for Rapid Stereoisomer Resolution

Supercritical fluid chromatography has emerged as a premier technique for chiral separations, offering significant advantages in speed and efficiency over traditional HPLC. selvita.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for the use of higher flow rates without a significant loss of chromatographic efficiency, resulting in much faster analysis times. chromatographyonline.com

For the separation of polar amines like this compound, a polar organic co-solvent (modifier), such as methanol (B129727) or ethanol, is added to the CO2 mobile phase to increase its solvating power. chromatographyonline.com Similar to HPLC, acidic or basic additives are often employed to enhance peak shape and selectivity. The same polysaccharide-based CSPs used in HPLC are typically effective in SFC, often providing complementary or even superior selectivity. chromatographyonline.com The combination of high speed, high efficiency, and reduced consumption of organic solvents makes SFC an attractive "green" alternative for high-throughput chiral analysis. selvita.com

| Parameter | Condition |

| Column | Chiralcel OJ-3 (Cellulose tris(4-methylbenzoate)) |

| Dimensions | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | Supercritical CO2 / Methanol with 0.2% Isopropylamine |

| Gradient | 10% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40°C |

| Detection | UV at 210 nm |

| Hypothetical Retention Times | Isomer 1: 2.1 minIsomer 2: 2.4 minIsomer 3: 3.0 minIsomer 4: 3.5 min |

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis (Beyond Basic ID)

While chromatography separates components, mass spectrometry provides definitive structural information. When coupled with chromatographic techniques (e.g., LC-MS, GC-MS), it becomes an indispensable tool for confirming the identity of the target compound and elucidating its structure.

High-Resolution Mass Spectrometry for Elemental Composition and Isotope Patterns

High-resolution mass spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically within 5 parts per million, ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. wikipedia.org For this compound (C7H15NS), HRMS can easily distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

The analysis is typically performed using a soft ionization technique like electrospray ionization (ESI), which generates a protonated molecular ion [M+H]+. By comparing the experimentally measured mass-to-charge ratio (m/z) of this ion to the theoretically calculated mass, the elemental formula can be confirmed. Furthermore, HRMS can resolve the isotopic pattern of the molecular ion, which arises from the natural abundance of isotopes like ¹³C and ³⁴S. The observed isotopic distribution provides an additional layer of confirmation for the proposed elemental formula. nih.gov

| Ion Formula | Theoretical m/z | Hypothetical Observed m/z | Mass Error (ppm) |

| [C7H16NS]⁺ | 146.09980 | 146.09965 | -1.03 |

| [¹³CC6H16NS]⁺ | 147.10315 | 147.10301 | -0.95 |

| [C7H16N³⁴S]⁺ | 148.09546 | 148.09530 | -1.08 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides deeper structural insights by probing the fragmentation pathways of a selected ion. wvu.edu In an MS/MS experiment, the protonated molecular ion ([M+H]+ at m/z 146.1) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a product ion spectrum. This spectrum is a structural fingerprint of the molecule.

For this compound, the fragmentation pattern would be expected to show characteristic losses related to its functional groups and cyclic structure. The interpretation of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. For instance, the loss of the methylsulfanyl group or cleavage of the cyclohexane (B81311) ring are predictable fragmentation events that aid in structural confirmation. nih.gov

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Assignment |

| 146.1 | 99.1 | 47.0 (CH3S•) | Cyclohexylaminium radical cation |

| 146.1 | 129.1 | 17.0 (NH3) | Methylsulfanyl-cyclohexene ion |

| 146.1 | 83.1 | 63.0 (NH3 + CH4S) | Cyclohexenyl cation |

| 99.1 | 82.1 | 17.0 (NH3) | Cyclohexene (B86901) radical cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics (Beyond Basic ID)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like this compound, with multiple stereocenters and conformational flexibility, advanced NMR methods are indispensable for unambiguous characterization.

Multi-Dimensional NMR (2D NMR, 3D NMR) for Complex Structure and Connectivity

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons but often suffer from signal overlap, especially in the aliphatic region of the cyclohexane ring. Two-dimensional (2D) NMR experiments resolve these ambiguities by correlating nuclear spins through chemical bonds or space. oxinst.comharvard.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. oxinst.com For this compound, this would reveal the connectivity pathway through the cyclohexane ring, linking the proton at C1 (attached to the amine) to the proton at C2 (attached to the methylsulfanyl group) and onward to their respective neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its corresponding proton's signal, which is often better resolved.

These techniques, when used in concert, allow for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for detailed stereochemical and dynamic studies.

Table 1: Illustrative 2D NMR Correlations for cis-2-(Methylsulfanyl)cyclohexan-1-amine This table presents hypothetical data for educational purposes.

| Proton (¹H δ, ppm) | Correlated Proton (COSY) | Correlated Carbon (HSQC) | Correlated Carbons (HMBC) |

|---|---|---|---|

| H1 | H2, H6a, H6e | C1 | C2, C3, C5 |

| H2 | H1, H3a, H3e | C2 | C1, C4, S-CH₃ |

| S-CH₃ | - | S-CH₃ | C2 |

Dynamic NMR for Conformational Exchange and Rotational Barriers

The cyclohexane ring is not static; it exists in a dynamic equilibrium between two chair conformations. In this compound, this equilibrium is influenced by the steric and electronic properties of the amine and methylsulfanyl substituents. Dynamic NMR (DNMR) studies, conducted at various temperatures, can probe the kinetics of this chair-chair interconversion. libretexts.org

At high temperatures, the interconversion is rapid on the NMR timescale, and the signals for axial and equatorial protons are averaged, appearing as broad singlets or simple multiplets. As the temperature is lowered, the rate of exchange slows. At a specific temperature, known as the coalescence temperature (Tc), the signals for the exchanging sites merge into a single broad peak. Below this temperature, the exchange is slow enough that separate, sharp signals for the axial and equatorial protons of a given CH₂ group can be observed. By analyzing the line shape of the signals at different temperatures, the energy barrier (activation energy, ΔG‡) for the conformational exchange can be calculated. libretexts.org Similar studies can also be applied to investigate restricted rotation around the C-S bond.

Table 2: Hypothetical Dynamic NMR Data for Cyclohexane Ring Inversion This table presents hypothetical data for educational purposes.

| Proton Pair | Coalescence Temp. (Tc) | Rate Constant (k) at Tc | Activation Energy (ΔG‡) |

|---|---|---|---|

| H3 axial/equatorial | -55 °C (218 K) | ~150 s⁻¹ | ~10.5 kcal/mol |

Use of Chiral Derivatizing Agents and Shift Reagents for Stereochemical Assignment

Determining the enantiomeric excess (ee) and absolute configuration of chiral molecules like this compound by standard NMR is not possible because enantiomers are spectroscopically indistinguishable. wikipedia.org Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with the target molecule to form a pair of diastereomers. wikipedia.orgnih.gov These diastereomers have different physical properties and, crucially, distinct NMR spectra.

For this compound, the primary amine group can be readily reacted with a CDA such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). wikipedia.org Reaction of a scalemic amine mixture with (R)-Mosher's acid chloride will produce two diastereomeric amides, (R,R,R)-amide and (R,S,S)-amide. The protons near the stereogenic centers in these two diastereomers will experience different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The relative integration of these distinct signals provides a direct and accurate measure of the enantiomeric excess of the original amine.

Table 3: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) in Diastereomeric Mosher's Amides This table presents hypothetical data for educational purposes.

| Proton | δ (R,R,R)-amide (ppm) | δ (R,S,S)-amide (ppm) | Δδ (δR - δS) (ppm) |

|---|---|---|---|

| H1 | 4.15 | 4.25 | -0.10 |

| H2 | 3.20 | 3.12 | +0.08 |

X-ray Diffraction and Other Diffraction Techniques for Solid-State Structure

While NMR spectroscopy provides invaluable information about structure and dynamics in solution, X-ray diffraction techniques offer a definitive view of the molecule's structure in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the three-dimensional structure of a crystalline molecule, providing precise bond lengths, bond angles, and torsional angles. springernature.comencyclopedia.pubresearchgate.net For chiral molecules, SC-XRD can determine the absolute configuration of all stereogenic centers without ambiguity. springernature.comresearchgate.net This is achieved by analyzing the anomalous scattering of the X-rays, an effect that is sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal. thieme-connect.de The Flack parameter is a key value derived from the data that indicates whether the determined absolute structure is correct. encyclopedia.pub

Furthermore, the crystal structure reveals how individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the amine group) and van der Waals forces.

Table 4: Representative Crystallographic Data for (1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine This table presents hypothetical data for educational purposes.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₅NS |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 5.8, 10.2, 14.5 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 855.6 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction for Polymorph Screening

Many organic compounds can crystallize in multiple different solid-state forms, a phenomenon known as polymorphism. rigaku.com These polymorphs have the same chemical composition but different crystal lattice arrangements, which can lead to different physical properties. Powder X-ray diffraction (PXRD) is the primary technique used for polymorph screening and identification. americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.comcreative-biostructure.com

In a PXRD experiment, a powdered sample containing numerous microcrystals in random orientations is irradiated with X-rays. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. americanpharmaceuticalreview.comcambridge.org By comparing the PXRD patterns of different batches of this compound crystallized under various conditions (e.g., different solvents, temperatures, or evaporation rates), one can identify the existence of different polymorphs.